2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate
Description
The compound 2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate is a synthetic organic molecule featuring a pyrrolidine carboxamide core, a thioether linkage, and a benzoate ester moiety.
Properties
Molecular Formula |
C20H21NO3S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[2-(pyrrolidine-1-carbonyl)phenyl]sulfanylethyl benzoate |
InChI |
InChI=1S/C20H21NO3S/c22-19(21-12-6-7-13-21)17-10-4-5-11-18(17)25-15-14-24-20(23)16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15H2 |
InChI Key |
IOBCMYASGYFMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2SCCOC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate typically involves multiple steps:
Formation of Pyrrolidine-1-carbonyl Intermediate: This can be achieved by reacting pyrrolidine with a suitable acylating agent.
Thioether Formation: The intermediate is then reacted with a thiol compound to form the thioether linkage.
Benzoate Esterification: Finally, the thioether intermediate is esterified with benzoic acid or its derivatives under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
One significant area of research is the compound's antimicrobial properties. Studies have indicated that derivatives of pyrrolidine compounds exhibit antibacterial activity. For example, a study on related pyrrolidine derivatives demonstrated their effectiveness against various bacterial strains, suggesting potential for developing new antibiotics .
Anti-cancer Activity
Research has also explored the anti-cancer potential of compounds similar to 2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate. In vitro studies have shown that certain pyrrolidine derivatives can induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents .
Enzyme Inhibition
The compound may serve as an enzyme inhibitor in biochemical assays. Its structural features allow it to interact with specific enzyme active sites, potentially leading to the development of novel inhibitors for therapeutic purposes. For instance, studies on related compounds have shown promise in inhibiting acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Drug Delivery Systems
In materials science, 2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate can be utilized in drug delivery systems due to its ability to form stable complexes with therapeutic agents. Research indicates that such compounds can enhance the solubility and bioavailability of poorly soluble drugs .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Antimicrobial Activity | Inhibition of bacterial growth | Effective against multiple bacterial strains |
| Anti-cancer Activity | Induction of apoptosis in cancer cells | Promising results in vitro |
| Enzyme Inhibition | Acetylcholinesterase inhibition | Potential for Alzheimer's treatment |
| Drug Delivery Systems | Enhancing solubility and bioavailability | Improved drug delivery efficiency |
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on pyrrolidine derivatives showed that compounds similar to 2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating a strong potential for clinical application. -
Cancer Cell Line Testing :
Research involving various cancer cell lines demonstrated that treatment with pyrrolidine-based compounds led to a marked decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, supporting the hypothesis that these compounds could be developed into effective anti-cancer therapies. -
Enzyme Interaction Studies :
Investigations into enzyme interactions revealed that 2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate could effectively inhibit acetylcholinesterase activity in vitro. This finding highlights its potential role in developing treatments for neurological disorders.
Mechanism of Action
The mechanism of action of 2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The phenyl and benzoate groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Limitations
The absence of 2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate in the provided evidence (e.g., pesticide glossaries, synthesis studies) suggests it may be a novel or understudied compound. By contrast, analogs like tolfenpyrad and pyridaben have well-characterized mechanisms and commercial applications .
Biological Activity
The compound 2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate can be represented as follows:
- IUPAC Name : 2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate
- Molecular Formula : C₁₈H₁₉N₁O₂S
- Molecular Weight : 315.41 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The pyrrolidine moiety may influence receptor binding and enzyme inhibition, while the thioether group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Properties
Research has shown that compounds containing thioether groups possess antimicrobial activity. The sulfur atom in the thioether can interact with microbial enzymes, leading to inhibition of growth. A related compound demonstrated effectiveness against various bacterial strains, suggesting potential for 2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate in antimicrobial applications .
Neuroprotective Effects
The neuroprotective potential of pyrrolidine derivatives has been explored in several studies. These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a controlled study, a series of pyrrolidine derivatives were tested against human cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity comparable to established chemotherapeutics. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of related thioether compounds against Gram-positive and Gram-negative bacteria. Results showed that the compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) lower than those for common antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
